Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C12H9FN4O2S and its molecular weight is 292.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Properties

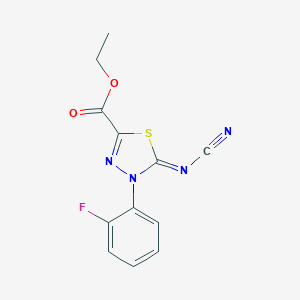

The compound is characterized by the following chemical structure:

Chemical Structure

- CAS Number : 148367-80-0

- Molecular Formula : C12H10N4O2S

- Molecular Weight : 278.30 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thioketones with hydrazines followed by cyclization reactions forming the thiadiazole ring. Variations in substituents on the phenyl ring can significantly influence biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promising results against various cancer cell lines:

- Cell Lines Tested :

- Lung Cancer (A549) : Significant cytotoxicity was observed.

- Skin Cancer (SK-MEL-2) : The compound exhibited strong growth inhibition.

- Ovarian Cancer (SK-OV-3) : Notable suppressive effects were recorded.

- Colon Cancer (HCT15) : Effective in reducing cell proliferation.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Kinases : Studies suggest that certain derivatives inhibit ERK1/2 kinases, which are crucial in cell cycle regulation and proliferation.

- Tubulin Interaction : Molecular docking studies indicate that these compounds may bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest.

Study 1: Cytotoxicity Evaluation

A study conducted by Alam et al. (2020) evaluated a series of thiadiazole derivatives for their cytotoxic properties against multiple cancer cell lines. The compound with similar structural features to this compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

Study 2: Structure–Activity Relationship

Research focused on the structure–activity relationship (SAR) showed that modifications on the phenyl ring significantly affect anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency against A549 lung carcinoma cells .

Comparative Analysis of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | ERK1/2 Inhibition |

| N-(4-acetyl... | SK-MEL-2 | 4.27 | Tubulin Binding |

| Compound with two methoxy groups | MCF7 | 0.28 | Antitubulin Activity |

Properties

IUPAC Name |

ethyl 5-cyanoimino-4-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O2S/c1-2-19-11(18)10-16-17(12(20-10)15-7-14)9-6-4-3-5-8(9)13/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPAJFPNZHJEJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375714 |

Source

|

| Record name | Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148367-80-0 |

Source

|

| Record name | Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.